molecular formula C6H12O6 B7821124 D-sorbose CAS No. 2074739-93-6

D-sorbose

Cat. No. B7821124
CAS RN: 2074739-93-6
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-PYWDMBMJSA-N
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Description

Keto-D-sorbose is a D-sorbose. It is an enantiomer of a keto-L-sorbose.
D-sorbose is a natural product found in Sparganium stoloniferum and Sparganium eurycarpum with data available.
A ketose sugar that is commonly used in the commercial synthesis of ASCORBIC ACID.

Scientific Research Applications

1. Effects on Disaccharidase Activity and Blood Glucose Levels

D-sorbose has been shown to inhibit disaccharidase activity, particularly sucrase activity, in rat intestines. This inhibition could potentially suppress postprandial blood levels of glucose and insulin, suggesting its use as a sweetener to prevent lifestyle-related diseases like type 2 diabetes mellitus (Oku et al., 2014).

2. Impact on Serum Insulin Levels in Rats

A study on Sprague-Dawley rats revealed that a diet supplemented with D-sorbose significantly lowered serum insulin levels without altering glucose levels. This suggests a potential role for D-sorbose in improving glucose metabolism by reducing insulin secretion (Yamada et al., 2014).

3. D-sorbose in Industrial Applications

Historically, D-sorbose has been used in the chemical synthesis of vitamin C (L-ascorbic acid), owing to its suitability as a starting material. The biological conversion of D-sorbitol to D-sorbose is a practical method for this purpose (Wells et al., 1937).

4. Role in Lipid Metabolism

Research on rats indicates that D-sorbose can affect lipid metabolism. It was observed to lower hepatic lipogenic enzyme activity and alter serum adiponectin levels, suggesting a role in managing body weight and metabolic health (Nagata et al., 2018).

5. Applications in Microbial Oxidation Processes

D-sorbose plays a critical role in microbial oxidation processes, particularly in the production of vitamin C. Studies have explored the bioconversion of D-sorbitol to L-sorbose, which is a key step in the industrial synthesis of vitamin C (De Wulf et al., 2000).

6. Involvement in Rare Sugar Metabolism and Effect on Rice Plant Defense

D-sorbose, as a rare sugar, has been investigated for its effects on plant defense mechanisms. For instance, it was found to confer resistance to rice bacterial blight with an upregulation of defense-related genes in rice plants (Kano et al., 2010).

properties

IUPAC Name

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-PYWDMBMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018679
Record name D-sorbose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-sorbose

CAS RN

3615-56-3, 3615-39-2
Record name D-Sorbose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3615-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Sorbose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3615-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorbose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-sorbose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Sorbose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SORBOSE, D-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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